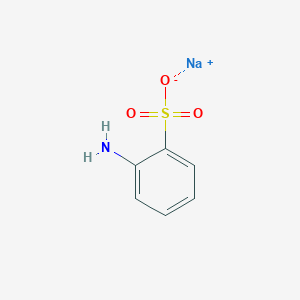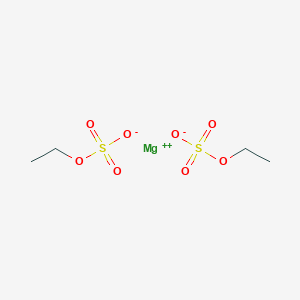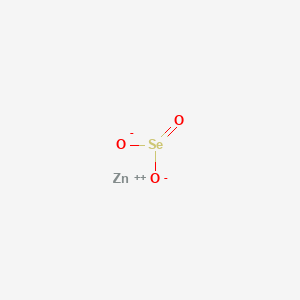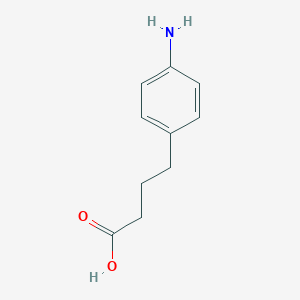
Chlorhydrate de Nepsilon-(2,4-dinitrophényl)-L-lysine
Vue d'ensemble
Description
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound that features a lysine amino acid residue modified with a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its unique properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in various analytical and synthetic applications.
Applications De Recherche Scientifique
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical chemistry.
Mécanisme D'action
Mode of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to uncouple oxidative phosphorylation . This process disrupts the normal balance of the production and utilization of ATP, the main energy currency of cells.
Pharmacokinetics
A study on dnp showed that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its chemical relation to dnp, it might cause a rapid loss of atp as heat, leading to uncontrolled hyperthermia .
Analyse Biochimique
Biochemical Properties
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride plays a crucial role in biochemical reactions, particularly in the study of protein carbonylation. This compound interacts with various enzymes and proteins, including lysine residues in proteins, forming stable adducts. These interactions are essential for studying protein modifications and understanding the mechanisms of oxidative stress . The compound’s ability to form covalent bonds with lysine residues makes it a valuable tool for identifying and quantifying protein carbonyls in biological samples.
Cellular Effects
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride influences various cellular processes by modifying lysine residues on proteins. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the function of enzymes involved in metabolic pathways, leading to changes in cellular energy production and redox balance . Additionally, it can impact the regulation of gene expression by modifying histones and other nuclear proteins, thereby influencing chromatin structure and function.
Molecular Mechanism
The molecular mechanism of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its ability to form covalent bonds with lysine residues on proteins. This interaction can inhibit or activate enzymes by modifying their active sites or altering their structural conformation . The compound’s binding to lysine residues can also lead to changes in protein-protein interactions and the formation of protein aggregates, which are often observed in conditions of oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over prolonged periods due to potential degradation . Long-term studies have shown that the compound can induce persistent modifications in proteins, leading to sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride in animal models vary with dosage. At low doses, the compound can induce mild modifications in proteins without causing significant toxicity . At higher doses, it can lead to extensive protein carbonylation, resulting in cellular dysfunction and oxidative damage. Toxic effects, such as liver and kidney damage, have been observed at high doses, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is involved in metabolic pathways related to protein modification and oxidative stress. The compound interacts with enzymes such as lysine acetyltransferases and deacetylases, affecting the acetylation status of proteins . These interactions can influence metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and redox homeostasis.
Transport and Distribution
Within cells, Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Its localization within cells can affect its reactivity and the extent of protein modification.
Subcellular Localization
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride exhibits specific subcellular localization patterns, often accumulating in the cytoplasm and nucleus. The compound’s activity and function can be influenced by its localization, with nuclear accumulation affecting gene expression and chromatin structure . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its functional specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride typically involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of lysine attacks the electrophilic carbon of the dinitrofluorobenzene, resulting in the formation of the dinitrophenyl-lysine derivative. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically obtained through crystallization and subsequent drying.
Analyse Des Réactions Chimiques
Types of Reactions: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrophenyl-lysine derivatives with oxidized nitro groups.
Reduction: Formation of aminophenyl-lysine derivatives.
Substitution: Formation of substituted phenyl-lysine derivatives.
Comparaison Avec Des Composés Similaires
- Nepsilon-(2,4-Dinitrophenyl)-L-tyrosine hydrochloride
- Nepsilon-(2,4-Dinitrophenyl)-L-histidine hydrochloride
- Nepsilon-(2,4-Dinitrophenyl)-L-arginine hydrochloride
Comparison: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is unique due to the presence of the lysine residue, which provides additional functional groups for further chemical modifications. Compared to similar compounds, it offers a broader range of reactivity and applications, particularly in the study of protein modifications and interactions.
Propriétés
IUPAC Name |
2-amino-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKPUNNTZKBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-10-6 | |
| Record name | N6-(2,4-Dinitrophenyl)-L-lysine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid](/img/structure/B81552.png)
![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)






![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)




